{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Uniqueness
1-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. This makes it a particularly promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C28H25N5OS |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C28H25N5OS/c1-20-8-5-6-11-23(20)33-18-22(21-9-3-2-4-10-21)25-26(29-19-30-27(25)33)31-13-15-32(16-14-31)28(34)24-12-7-17-35-24/h2-12,17-19H,13-16H2,1H3 |
InChI Key |
ZJEBEUQTCTZPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
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